2-Oxo-1,2-dihydroquinolin-8-yl acetate
Overview
Description
Synthesis Analysis
The synthesis of 2-oxo-1,2-dihydroquinolin-8-yl derivatives, such as 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, involves triethylamine-mediated O-acylation reactions. These reactions typically occur between 8-hydroxyquinolin-2(1H)-one and various acyl chlorides in solvents like acetonitrile at room temperature. This methodology is appreciated for its clean reaction profile and straightforward procedure (Becerra, Rojas, & Castillo, 2023).
Molecular Structure Analysis
The molecular structure of 2-Oxo-1,2-dihydroquinolin-8-yl acetate derivatives has been extensively studied through techniques like X-ray crystallography. These studies reveal that the oxoquinoline unit is almost planar, with substituents that can significantly affect the molecule's overall geometry and intermolecular interactions (Filali Baba et al., 2019).
Chemical Reactions and Properties
2-Oxo-1,2-dihydroquinolin-8-yl acetate undergoes various chemical reactions, including oxygenation and cyclization, under specific conditions. For example, 2-oxo-1,2-dihydroquinoline 8-monooxygenase catalyzes the NADH-dependent oxygenation of 2-oxo-1,2-dihydroquinoline to 8-hydroxy-2-oxo-1,2-dihydroquinoline, demonstrating the compound's reactivity and potential for further functionalization (Rosche et al., 1995).
Physical Properties Analysis
The physical properties of 2-Oxo-1,2-dihydroquinolin-8-yl acetate derivatives, such as melting points, solubility, and thermal stability, are determined through spectroscopic, spectrometric, and thermal analyses. These properties are essential for understanding the compound's behavior in different environments and applications (Becerra, Rojas, & Castillo, 2023).
Chemical Properties Analysis
The chemical properties of 2-Oxo-1,2-dihydroquinolin-8-yl acetate, including its reactivity towards various reagents, potential for forming hydrogen bonds, and capability to undergo cycloaddition reactions, are crucial for its application in synthetic chemistry and drug discovery. The compound's interactions with other molecules, such as through hydrogen bonding and π–π interactions, have been studied to understand its potential as a building block in organic synthesis and medicinal chemistry (Filali Baba et al., 2019).
Scientific Research Applications
Enzyme Research : It's been used to study the enzyme 2-Oxo-1,2-dihydroquinoline 8-monooxygenase in Pseudomonas putida 86. This enzyme catalyzes the NADH-dependent oxygenation of 2-oxo-1,2-dihydroquinoline. It has high substrate specificity and is part of the quinoline degradation pathway (Rosche et al., 1995).
Crystal Structure Analysis : Studies have analyzed the crystal structure of related compounds, such as ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate, to understand their molecular interactions and stability (Filali Baba et al., 2019).
Drug Discovery : 2-Oxo-1, 2-dihydroquinoline has been synthesized for screening in drug discovery due to its novel chemical structure and potential for diversity in drug development (Kurkin et al., 2016).
Antiproliferative Activity : Derivatives of 2-oxo-1,2-dihydroquinolin have been studied for their antiproliferative activity, particularly against cancer cell lines. Some compounds showed significant activity, suggesting potential in cancer treatment (Hassan et al., 2021).
Synthetic Approaches : Research has focused on developing convenient synthetic routes for related compounds, like methyl 2-[2-(3-acetyl-4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acet-amido] alkanoates, highlighting the versatility of 2-oxo-1,2-dihydroquinoline in organic synthesis (Ali et al., 2008).
Computational Chemistry : Theoretical studies, like density functional theory (DFT), have been applied to compounds like 2-(1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-2-oxoacetic Acid to understand their electronic structures and properties (Halim, 2018).
Anticancer Agents : Novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate derivatives have been synthesized and evaluated for their antitumor activities against various cancer cell lines (Fang et al., 2016).
Pharmacological Properties : Several studies have synthesized and evaluated the analgesic, diuretic, and antitubercular properties of 2-oxo-1,2-dihydroquinoline derivatives, exploring their potential as therapeutic agents (Ukrainets et al., 2013).
properties
IUPAC Name |
(2-oxo-1H-quinolin-8-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7(13)15-9-4-2-3-8-5-6-10(14)12-11(8)9/h2-6H,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMRKCQYCLEKDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1NC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00935000 | |
Record name | 2-Hydroxyquinolin-8-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00935000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyquinolin-8-yl acetate | |
CAS RN |
15450-72-3 | |
Record name | 8-(Acetyloxy)-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15450-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 15450-72-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108382 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxyquinolin-8-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00935000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2(1H)-Quinolinone, 8-(acetyloxy) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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